molecular formula C15H11Cl2N3O3 B12523328 (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride CAS No. 653591-88-9

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride

Cat. No.: B12523328
CAS No.: 653591-88-9
M. Wt: 352.2 g/mol
InChI Key: HPTUGYWMLMZNKS-UHFFFAOYSA-N
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Description

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is an organic compound characterized by the presence of methoxy and nitro functional groups attached to phenyl rings, along with imidoyl and dichloride functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride typically involves the following steps:

    Formation of Imidoyl Chloride: The starting materials, 4-methoxybenzaldehyde and 4-nitrobenzaldehyde, are reacted with an appropriate amine to form the corresponding imidoyl chlorides.

    Coupling Reaction: The imidoyl chlorides are then coupled with ethanediamine under controlled conditions to form the ethanebis(imidoyl) intermediate.

    Chlorination: The final step involves the chlorination of the ethanebis(imidoyl) intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride can undergo various chemical reactions, including:

    Oxidation: The methoxy and nitro groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethanebis(imidoyl) derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of nitro and methoxy groups suggests it could interact with biological molecules in specific ways, potentially leading to applications in drug discovery or biochemical studies.

Medicine

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo reduction to form reactive intermediates, while the methoxy group might influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-aminophenyl)ethanebis(imidoyl) dichloride: Similar structure but with an amino group instead of a nitro group.

    (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-chlorophenyl)ethanebis(imidoyl) dichloride: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of both methoxy and nitro groups in (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride makes it unique compared to its analogs

Properties

CAS No.

653591-88-9

Molecular Formula

C15H11Cl2N3O3

Molecular Weight

352.2 g/mol

IUPAC Name

N'-(4-methoxyphenyl)-N-(4-nitrophenyl)ethanediimidoyl dichloride

InChI

InChI=1S/C15H11Cl2N3O3/c1-23-13-8-4-11(5-9-13)19-15(17)14(16)18-10-2-6-12(7-3-10)20(21)22/h2-9H,1H3

InChI Key

HPTUGYWMLMZNKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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